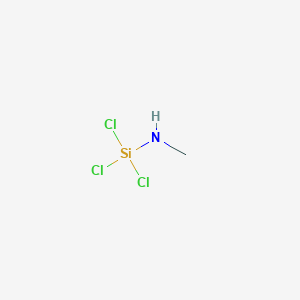
1,1,1-Trichloro-N-methylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloro-N-methylsilanamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three chlorine atoms and one methyl group, along with an amine group
Vorbereitungsmethoden
The synthesis of 1,1,1-Trichloro-N-methylsilanamine typically involves the reaction of trichlorosilane with methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{SiCl}_3\text{H} + \text{CH}_3\text{NH}_2 \rightarrow \text{SiCl}_3\text{N(CH}_3\text{)} ]
In industrial settings, the production of this compound may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity. The reaction is typically conducted at elevated temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
1,1,1-Trichloro-N-methylsilanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other groups such as alkyl or aryl groups. This is often achieved using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or siloxanes. Reduction reactions can lead to the formation of silanes.
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include water, alcohols, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trichloro-N-methylsilanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in the development of new pharmaceuticals.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which 1,1,1-Trichloro-N-methylsilanamine exerts its effects involves interactions with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, making it useful in catalysis and material science. Its ability to undergo hydrolysis and form silanols is particularly important in its applications in coatings and adhesives.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trichloro-N-methylsilanamine can be compared to other organosilicon compounds such as:
1,1,1-Trichlorosilane: Similar in structure but lacks the amine group, making it less versatile in certain applications.
Trimethylsilanamine: Contains three methyl groups instead of chlorine atoms, resulting in different reactivity and applications.
1,1,2-Trichloroethane: Although not an organosilicon compound, it shares some chemical properties with this compound, such as the presence of multiple chlorine atoms.
Eigenschaften
CAS-Nummer |
35505-18-1 |
|---|---|
Molekularformel |
CH4Cl3NSi |
Molekulargewicht |
164.49 g/mol |
IUPAC-Name |
N-trichlorosilylmethanamine |
InChI |
InChI=1S/CH4Cl3NSi/c1-5-6(2,3)4/h5H,1H3 |
InChI-Schlüssel |
NCMVPNWADQCPNO-UHFFFAOYSA-N |
Kanonische SMILES |
CN[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


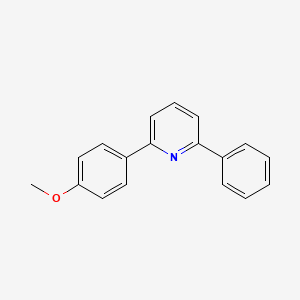
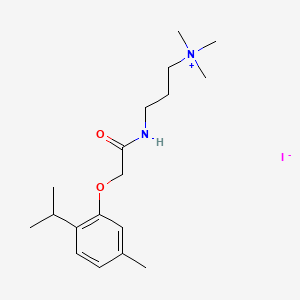



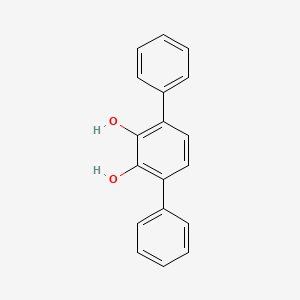
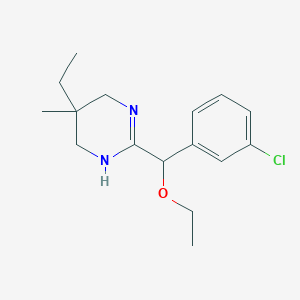
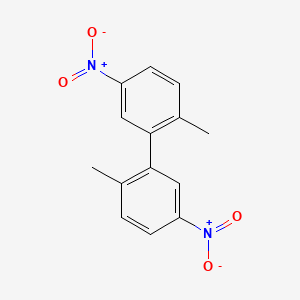
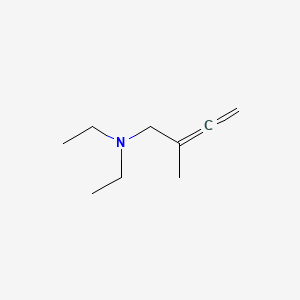

![1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14678018.png)
![Benzo[c]phenanthren-5-ol](/img/structure/B14678025.png)
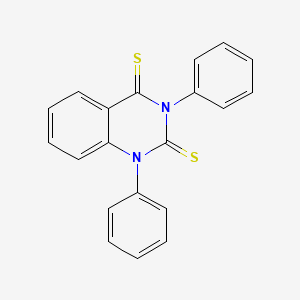
![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)
